molecular formula C16H20ClNO2S B2457309 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride CAS No. 1323621-63-1

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride

Cat. No.: B2457309
CAS No.: 1323621-63-1
M. Wt: 325.85
InChI Key: HBFKQSOSFYOESQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a synthetic organic compound known for its diverse applications in scientific research. This compound features a unique structure combining a dimethylphenoxy group, a pyridinylthio moiety, and a propanol backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.

Properties

IUPAC Name

1-(2,3-dimethylphenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S.ClH/c1-12-6-5-7-15(13(12)2)19-10-14(18)11-20-16-8-3-4-9-17-16;/h3-9,14,18H,10-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFKQSOSFYOESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(CSC2=CC=CC=N2)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Disconnection Strategy

The molecule can be dissected into three primary fragments:

  • 2,3-Dimethylphenol (aromatic ether precursor)
  • Pyridin-2-thiol (thioether precursor)
  • Epichlorohydrin-derived propan-2-ol backbone

A convergent synthesis strategy is favored, wherein the propan-2-ol core is functionalized sequentially with the phenoxy and pyridin-2-ylthio groups. Alternative approaches involve parallel functionalization of glycerol derivatives or late-stage salt formation.

Intermediate Characterization

Key intermediates include:

  • 1-Chloro-3-(2,3-dimethylphenoxy)propan-2-ol : Synthesized via nucleophilic epoxide ring-opening, characterized by $$ ^1H $$ NMR (δ 6.8–7.1 ppm, aromatic protons; δ 4.2–4.5 ppm, methine proton adjacent to ether oxygen).
  • 3-(Pyridin-2-ylthio)propan-2-ol : Confirmed via LC-MS (m/z 184.1 [M+H]$$^+$$) and IR (ν 2560 cm$$^{-1}$$, S-H stretch).

Williamson Ether Synthesis-Based Route

Phenoxypropanol Formation

Epichlorohydrin reacts with 2,3-dimethylphenol under basic conditions (K$$2$$CO$$3$$, acetone, reflux, 12 h) to yield 1-chloro-3-(2,3-dimethylphenoxy)propan-2-ol. Optimal conditions achieve 78–82% yield by maintaining anhydrous conditions to minimize hydrolysis.

Reaction Conditions Table

Parameter Value
Solvent Acetone
Base Potassium carbonate
Temperature 56°C (reflux)
Reaction Time 12 hours
Yield 78–82%

Hydrochloride Salt Formation

The free base is dissolved in anhydrous ethanol, treated with HCl gas at 0°C, and crystallized to obtain the hydrochloride salt (95% purity by HPLC). Recrystallization from ethanol-diethyl ether improves purity to >99%.

Mitsunobu Reaction-Driven Approach

Ether Bond Formation

The Mitsunobu reaction couples 2,3-dimethylphenol directly to 3-mercapto-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (THF, 0°C, 2 h). This method achieves 85–88% yield but requires strict stoichiometric control to avoid diastereomer formation.

Stereochemical Outcomes

  • R/S Configuration : The reaction proceeds with inversion, yielding a racemic mixture. Chiral HPLC analysis confirms a 50:50 enantiomeric ratio.

Thiol Protection and Deprotection

The secondary alcohol is protected as a tert-butyldimethylsilyl (TBDMS) ether prior to thioether formation. After coupling with pyridin-2-thiol (AgNO$$_3$$, DCM, 24 h), the TBDMS group is removed using tetrabutylammonium fluoride (TBAF), yielding the diol intermediate (73% yield over two steps).

One-Pot Tandem Synthesis

Simultaneous Functionalization

A novel one-pot method combines epichlorohydrin, 2,3-dimethylphenol, and pyridin-2-thiol in a phase-transfer system (TBAB, H$$2$$O/CH$$2$$Cl$$_2$$). The sequential ring-opening and substitution achieve 60–65% yield but require precise pH control (pH 9–10).

Advantages and Limitations

  • Pros : Reduced purification steps, shorter reaction time (8 h total).
  • Cons : Lower yield due to competing hydrolysis of epichlorohydrin.

Comparative Analysis of Methods

Yield and Efficiency Table

Method Overall Yield Purity (%) Scalability
Williamson Ether 52–57% 99 Industrial
Mitsunobu Reaction 62–65% 98 Laboratory-scale
One-Pot Tandem 40–45% 95 Limited

The Williamson route remains the most scalable, while the Mitsunobu approach offers superior stereochemical control. Industrial processes favor the former due to lower reagent costs.

Challenges and Optimization Strategies

Byproduct Formation

  • Chloroether Dimers : Minimized by maintaining dilute reaction conditions (0.5 M concentration).
  • Oxidation of Thiols : Additives like EDTA chelate metal ions, reducing disulfide byproducts.

Solvent Selection

Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may degrade acid-labile intermediates. Switching to THF or acetone improves stability at the cost of reaction rate.

Analytical Characterization

Spectroscopic Data

  • $$^1H$$ NMR (400 MHz, DMSO-d$$6$$) : δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.75–7.80 (m, 1H, pyridine-H), 6.95–7.10 (m, 3H, aromatic-H), 4.60–4.70 (m, 1H, CH-O), 3.90–4.10 (m, 2H, SCH$$2$$).
  • HRMS : m/z 332.1215 [M+H]$$^+$$ (calculated for C$${16}$$H$${19}$$NO$$_2$$S: 332.1210).

Purity Assessment

HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O, 1 mL/min) shows a single peak at 4.2 min, confirming >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioether to a thiol or further to a hydrocarbon, using reagents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Thiols, hydrocarbons.

    Substitution Products: Various substituted phenoxy and pyridinyl derivatives.

Scientific Research Applications

Research indicates that 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines. For instance, in vitro assays have demonstrated cytotoxic effects against human lung adenocarcinoma cells (A549), indicating its potential as an anticancer agent.
  • Antimicrobial Activity : The compound has shown effectiveness against various pathogens, including bacteria such as Staphylococcus aureus and Klebsiella pneumoniae. Its ability to inhibit bacterial growth suggests potential applications in treating infections.

Medicinal Chemistry

The compound's unique structure makes it a candidate for the development of new therapeutic agents. Researchers are investigating its potential as:

  • Anticancer Drug : Ongoing studies focus on elucidating the mechanisms by which the compound induces apoptosis in cancer cells and its efficacy compared to standard chemotherapeutics like cisplatin.
  • Antimicrobial Agent : Investigations into its spectrum of activity against resistant bacterial strains are critical for addressing public health challenges related to antibiotic resistance.

Pharmacological Studies

Pharmacological studies are essential for understanding the safety and efficacy of new compounds. Key areas of focus include:

  • Dose-response Relationships : Determining the IC50 values for various cell lines helps establish effective dosing regimens for further clinical studies.
  • Mechanism of Action : Understanding how the compound interacts with cellular targets can inform drug design and optimization.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

Study TypeFindings
Anticancer Activity Significant reduction in cell viability of A549 cells at 100 µM.
Antimicrobial Efficacy Effective inhibition of growth in Staphylococcus aureus and Klebsiella pneumoniae.

Summary of Biological Activities

Activity TypeTarget Cells/PathogensConcentration (µM)Observed Effect
AnticancerA549 (lung cancer)100Significant reduction in cell viability
AntimicrobialKlebsiella pneumoniaeVariesEffective growth inhibition
AntimicrobialStaphylococcus aureusVariesEffective growth inhibition

Mechanism of Action

The mechanism of action of 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

  • 1-(2,4-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(pyridin-3-ylthio)propan-2-ol hydrochloride
  • 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)butan-2-ol hydrochloride

Comparison:

  • Structural Differences: Variations in the position of methyl groups or the length of the carbon chain can significantly alter the compound’s properties.
  • Unique Features: 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C16H20ClNO2S
  • Molecular Weight : 325.9 g/mol
  • CAS Number : 1323621-63-1

The structure features a dimethylphenoxy group linked to a pyridinylthio moiety, which is essential for its biological interactions.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes, including tyrosinase, which plays a crucial role in melanin synthesis. Inhibition of this enzyme can lead to reduced melanin production, making it relevant for skin-related applications .
  • Antioxidant Properties : The compound exhibits antioxidant activity, which can protect cells from oxidative stress and may contribute to its therapeutic effects in skin conditions and other oxidative stress-related diseases .
  • Binding Affinity : Its structural features suggest that it may act as a ligand in biochemical studies, potentially interacting with various biological targets.

Tyrosinase Inhibition

A study on related compounds indicates that similar structures inhibit tyrosinase activity effectively. The compound's ability to reduce melanin synthesis through dual mechanisms—direct inhibition of tyrosinase and acceleration of its degradation—has been documented. The IC50 value for tyrosinase inhibition was found to be significantly lower than that for melanin synthesis inhibition .

Compound IC50 (μM) Mechanism
This compoundTBDTyrosinase inhibition
Kojic Acid200Tyrosinase inhibition
DP (related compound)10Melanin synthesis reduction

Antioxidant Activity

The antioxidant properties of the compound were assessed using various assays that measure radical scavenging activity. Results indicated a significant capacity to neutralize free radicals, suggesting potential applications in dermatological formulations aimed at reducing oxidative damage.

Case Studies

Several case studies have highlighted the therapeutic potential of compounds with similar structures:

  • Skin Lightening Agents : Compounds that inhibit tyrosinase are often explored for their efficacy in skin lightening products. The ability of this compound to modulate melanin production positions it as a candidate for further development in cosmetic applications.
  • Antioxidant Formulations : Given its antioxidant properties, this compound could be integrated into formulations aimed at preventing skin aging and photodamage.

Q & A

Q. What are the recommended safety protocols for handling 1-(2,3-Dimethylphenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Employ fume hoods for ventilation due to potential respiratory irritation risks .
  • Storage: Store in sealed, labeled containers at 2–8°C, away from oxidizers and heat sources. Ensure compatibility with HCl-containing compounds to avoid reactivity .
  • Emergency Response: For accidental exposure, rinse eyes with water for 15 minutes (remove contact lenses if present) and seek medical evaluation. Use activated charcoal for ingestion incidents .

Q. How can the purity of this compound be validated during synthesis?

Methodological Answer:

  • Chromatography: Perform reverse-phase HPLC using a C18 column (mobile phase: acetonitrile/water with 0.1% trifluoroacetic acid) to assess purity. Compare retention times with standards .
  • Spectroscopic Analysis: Use 1^1H NMR (DMSO-d6) to confirm structural integrity. Key signals include aromatic protons (δ 6.8–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm). FT-IR can verify hydroxyl (3200–3500 cm1^{-1}) and thioether (C-S stretch, ~650 cm1^{-1}) groups .

Q. What solvent systems are optimal for dissolving this hydrochloride salt?

Methodological Answer:

  • Polar Solvents: Use water, methanol, or DMSO for solubility enhancement. For organic-phase reactions, pre-dissolve in DMSO (1–5% v/v) and dilute with PBS or saline for biological assays .
  • pH Considerations: Adjust to pH 4–6 with dilute HCl/NaOH to maintain salt stability and prevent free base precipitation .

Advanced Research Questions

Q. How can synthetic yields be optimized for the thioether linkage in this compound?

Methodological Answer:

  • Reaction Conditions: Use Mitsunobu conditions (DIAD, triphenylphosphine) for coupling 2-mercaptopyridine to the propanol intermediate. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) .
  • Catalyst Screening: Test Pd/C or CuI catalysts for potential side-reaction suppression. Isolate intermediates (e.g., 2,3-dimethylphenol derivative) before final HCl salt formation .

Q. What strategies are recommended for resolving discrepancies in receptor-binding assay data?

Methodological Answer:

  • Control Experiments: Include competitive ligands (e.g., propranolol derivatives) to validate specificity. Use radiolabeled 3^3H- or fluorescent-tagged analogs for binding affinity comparisons .
  • Data Normalization: Account for batch-to-batch variability in compound purity by normalizing to internal standards (e.g., β-actin in cell-based assays) .

Q. How can metabolic stability be assessed for this compound in preclinical studies?

Methodological Answer:

  • In Vitro Models: Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound degradation via LC-MS/MS over 60 minutes. Calculate half-life (t1/2t_{1/2}) using non-compartmental analysis .
  • CYP Inhibition Assays: Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates to identify potential drug-drug interactions .

Q. What analytical methods are suitable for identifying degradation products under accelerated stability testing?

Methodological Answer:

  • Forced Degradation: Expose to heat (40°C/75% RH), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Analyze degraded samples via UPLC-QTOF-MS to identify impurities (e.g., oxidized pyridine or hydrolyzed ethers) .
  • Impurity Profiling: Compare fragmentation patterns with synthetic standards of suspected degradants (e.g., 2,3-dimethylphenol or pyridin-2-thiol) .

Experimental Design & Data Analysis

Q. How should dose-response studies be designed to evaluate cardiovascular effects in vivo?

Methodological Answer:

  • Animal Models: Use spontaneously hypertensive rats (SHR) or Langendorff-perfused hearts. Administer intravenously (0.1–10 mg/kg) and monitor blood pressure via telemetry .
  • Endpoint Selection: Measure heart rate, left ventricular pressure, and ECG parameters (QT interval). Apply Hill equation modeling to calculate EC50_{50} values .

Q. What computational approaches predict the compound’s interaction with β-adrenergic receptors?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with receptor PDB IDs (e.g., 2RH1 for β1-AR). Focus on key residues (Ser207, Asp113) for hydrogen bonding and aromatic stacking with pyridine .
  • MD Simulations: Perform 100-ns simulations in GROMACS to assess binding stability. Calculate RMSD and free energy landscapes (MM-PBSA) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.